7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride
CAS No.: 2247104-22-7
Cat. No.: VC6691444
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247104-22-7 |
|---|---|
| Molecular Formula | C12H17ClFN |
| Molecular Weight | 229.72 |
| IUPAC Name | 7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
| Standard InChI | InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H |
| Standard InChI Key | BVSUYBOJSKMZRH-UHFFFAOYSA-N |
| SMILES | CC1CC(NC2=C1C=CC(=C2)F)(C)C.Cl |
Introduction
7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride is a fluorinated quinoline derivative with potential applications in medicinal chemistry and material sciences. Quinoline derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for experimental and therapeutic use.
Synthesis Pathways
The synthesis of 7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride typically involves:
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Quinoline Ring Formation: Starting from aniline derivatives, cyclization reactions are employed to construct the quinoline core.
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Fluorination: Introduction of the fluorine atom at the desired position using electrophilic or nucleophilic fluorinating agents.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to form the stable hydrochloride salt.
Spectroscopic techniques like IR, NMR, and MS are used to confirm the structure.
Applications in Medicinal Chemistry
Quinoline derivatives have been widely studied for their pharmacological potential. While specific data on this compound is limited, related fluorinated quinolines exhibit:
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Anticancer Activity:
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Antimicrobial Properties:
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Pharmacokinetics:
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The presence of a fluorine atom improves metabolic stability and bioavailability by altering lipophilicity.
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Structural Insights
The fluorine atom at position 7 introduces electronic effects that can modulate interactions with biological targets:
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Hydrogen Bonding: The hydrochloride form facilitates ionic interactions in aqueous environments.
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π-Conjugation: The aromatic system contributes to binding affinity with enzymes or receptors.
Research Findings
Although specific studies on this compound are sparse, analogous compounds provide insights:
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Anticancer Studies:
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Spectroscopic Characterization:
Limitations and Future Directions
While promising, further research is needed to explore:
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Toxicological profiles.
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Optimization of synthesis routes for higher yields.
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Detailed biological assays specific to this compound.
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